Cas no 62924-64-5 (N-(2-Chloro-6-fluorobenzyl)-N-methylamine)

N-(2-Chloro-6-fluorobenzyl)-N-methylamine is a fluorinated and chlorinated benzylamine derivative with applications in pharmaceutical and agrochemical synthesis. Its key structural features include a chloro-fluoro substitution pattern on the aromatic ring and a secondary amine functionality, which enhance its reactivity as a building block for further derivatization. The compound’s electron-withdrawing substituents contribute to its utility in nucleophilic substitution and cross-coupling reactions. It is particularly valued for its role in the preparation of bioactive molecules, where its halogenated aromatic system can influence binding affinity and metabolic stability. The product is typically handled under controlled conditions due to its sensitivity to moisture and air.
N-(2-Chloro-6-fluorobenzyl)-N-methylamine structure
62924-64-5 structure
Product Name:N-(2-Chloro-6-fluorobenzyl)-N-methylamine
CAS No:62924-64-5
MF:C8H9ClFN
MW:173.615164518356
MDL:MFCD00013628
CID:1067503
PubChem ID:1810953
Update Time:2025-10-28

N-(2-Chloro-6-fluorobenzyl)-N-methylamine Chemical and Physical Properties

Names and Identifiers

    • N-(2-Chloro-6-fluorobenzyl)-N-methylamine
    • (2-chloro-6-fluorophenyl)-N-methylmethanamine
    • N-Methyl-2-chloro-6-fluorobenzylamine
    • Z56957511
    • SCHEMBL3935647
    • [(2-chloro-6-fluorophenyl)methyl](methyl)amine
    • 2-chloro-6-fluoro-N-methylbenzylamine
    • N-(2-Chloro-6-fluorobenzyl)-N -methylamine
    • TS-02393
    • BB 0218395
    • AKOS000264594
    • 62924-64-5
    • VXYBEMSPMZHOEJ-UHFFFAOYSA-N
    • CS-0212987
    • EN300-34283
    • MFCD00013628
    • N-(2-chloro-6-fluorobenzyl)-N-methylamine, AldrichCPR
    • 1-(2-chloro-6-fluorophenyl)-N-methylmethanamine
    • FT-0767076
    • MDL: MFCD00013628
    • Inchi: 1S/C8H9ClFN/c1-11-5-6-7(9)3-2-4-8(6)10/h2-4,11H,5H2,1H3
    • InChI Key: VXYBEMSPMZHOEJ-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=C(C=1CNC)F

Computed Properties

  • Exact Mass: 173.0407551g/mol
  • Monoisotopic Mass: 173.0407551g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 121
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 12Ų

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 202.8±25.0 °C at 760 mmHg
  • Flash Point: 76.5±23.2 °C
  • Vapor Pressure: 0.3±0.4 mmHg at 25°C

N-(2-Chloro-6-fluorobenzyl)-N-methylamine Security Information

N-(2-Chloro-6-fluorobenzyl)-N-methylamine Pricemore >>

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Additional information on N-(2-Chloro-6-fluorobenzyl)-N-methylamine

N-(2-Chloro-6-Fluorobenzyl)-N-Methylamine: A Comprehensive Overview

N-(2-Chloro-6-fluorobenzyl)-N-methylamine, also known by its CAS number 62924-64-5, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a benzyl group substituted with chlorine and fluorine atoms, along with a methylamine moiety. The combination of these functional groups imparts distinctive chemical properties, making it a valuable molecule in both academic research and industrial applications.

The molecular formula of N-(2-chloro-6-fluorobenzyl)-N-methylamine is C8H9ClFNO, and its molecular weight is approximately 180.67 g/mol. The compound exists as a white crystalline solid under standard conditions, with a melting point of around 105°C and a boiling point of 315°C. Its solubility in water is moderate, but it exhibits excellent solubility in organic solvents such as dichloromethane and ethanol. These physical properties make it suitable for use in various synthetic reactions and analytical techniques.

One of the key features of N-(2-chloro-6-fluorobenzyl)-N-methylamine is its ability to act as a precursor in the synthesis of more complex molecules. Recent studies have highlighted its role in the development of novel pharmaceutical agents, particularly in the field of oncology. Researchers have explored its potential as an intermediate in the synthesis of targeted therapies for cancer treatment, leveraging its ability to form stable bonds with other functional groups.

In addition to its role in drug development, N-(2-chloro-6-fluorobenzyl)-N-methylamine has found applications in materials science, particularly in the synthesis of advanced polymers and coatings. Its unique electronic properties make it an ideal candidate for use in the development of high-performance materials with tailored functionalities. For instance, recent advancements have demonstrated its utility in the creation of self-healing polymers, which exhibit enhanced durability and resistance to environmental factors.

The synthesis of N-(2-chloro-6-fluorobenzyl)-N-methylamine typically involves a multi-step process that begins with the preparation of 2-chloro-6-fluorobenzaldehyde. This intermediate is then subjected to reductive amination using methylamine hydrochloride as the amine source. The reaction conditions are carefully optimized to ensure high yields and purity levels, often involving the use of catalytic agents such as Raney nickel or palladium-based catalysts.

Recent research has also focused on improving the efficiency and sustainability of this synthesis process. Scientists have explored alternative routes that utilize green chemistry principles, such as solvent-free reactions or the use of biodegradable catalysts. These advancements not only enhance the environmental friendliness of the production process but also reduce costs associated with waste disposal and energy consumption.

In terms of biological activity, N-(2-chloro-6-fluorobenzyl)-N-methylamine has shown promising results in preclinical studies targeting various disease states. Its ability to modulate key cellular pathways makes it a potential candidate for therapeutic intervention in conditions such as inflammation, neurodegenerative diseases, and infectious disorders. Ongoing clinical trials are evaluating its safety profile and efficacy in human subjects, with early results indicating favorable pharmacokinetic properties.

Beyond its direct applications, N-(2-chloro-6-fluorobenzyl)-N-methylamine serves as a valuable tool for fundamental research into chemical reactivity and molecular design. Its structure provides an excellent platform for studying interactions between different functional groups under varying reaction conditions. This has led to new insights into reaction mechanisms and has informed the design of more efficient synthetic pathways for related compounds.

Looking ahead, the continued exploration of N-(2-chloro-6-fluorobenzyl)-N-methylamine's properties is expected to yield further breakthroughs across multiple disciplines. Its versatility as both a synthetic intermediate and a functional material makes it a cornerstone compound for future innovations in chemistry and related fields.

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